1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-4-9(13-6-12-8)14-3-1-2-7(5-14)10(15)16/h4,6-7H,1-3,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQTWMAYFBEBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733671 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-08-0 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as ®-(-)-3-piperidinecarboxylic acid, act as inhibitors of gaba (γ-aminobutyric acid) uptake. GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors can increase the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target. This interaction could lead to changes in the physiological processes regulated by the target.
Biological Activity
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a chlorinated pyrimidine and a piperidine ring, allows for interactions with various biological targets, which may lead to diverse pharmacological effects. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN3O2, with an average mass of 241.68 g/mol. The presence of chlorine in the pyrimidine ring is crucial for its biological activity, potentially enhancing its affinity for specific receptors and enzymes .
This compound primarily acts as an inhibitor of certain biological pathways:
- Target Interaction : The compound interacts with various enzymes and receptors, modulating their activity. The chloropyrimidine moiety is believed to play a role in enhancing binding affinity.
- Biochemical Pathways : It influences the GABAergic system by inhibiting GABA uptake, which could lead to increased GABA concentrations in the synaptic cleft. This mechanism may contribute to anticonvulsant effects.
Biological Activity
Recent studies have reported several biological activities associated with this compound:
- Anticonvulsant Activity : Due to its action on the GABAergic system, it may exert anticonvulsant effects by enhancing GABAergic inhibition, thereby decreasing neuronal excitability.
- Antiviral Potential : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties against various viruses. The structural features of this compound suggest potential applications in antiviral drug development .
- Antimicrobial Properties : The compound has shown promise in preliminary studies for antimicrobial activity, which warrants further exploration into its efficacy against specific pathogens .
Comparative Analysis with Related Compounds
A comparison of structurally related compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(6-Bromopyrimidin-4-yl)piperidine-3-carboxylic acid | C10H12BrN3O2 | Contains bromine; may alter reactivity |
| 1-(6-Fluoropyrimidin-4-yl)piperidine-3-carboxylic acid | C10H12FN3O2 | Fluorine substitution enhances lipophilicity |
| 1-(6-Iodopyrimidin-4-yl)piperidine-3-carboxylic acid | C10H12IN3O2 | Iodine affects electronic properties |
The presence of chlorine distinguishes this compound from its analogs, potentially leading to unique reactivity patterns and biological activities.
Case Studies and Research Findings
Several studies have documented the biological activities and mechanisms of action for related compounds, providing insights into the potential applications of this compound:
- Antimycobacterial Activity : Research on similar piperidine derivatives has shown high potency against Mycobacterium tuberculosis. The structural modifications can significantly influence their activity against resistant strains .
- Pharmacological Applications : Ongoing investigations are exploring the use of this compound as a pharmaceutical intermediate in drug development, particularly focusing on its interactions with specific molecular targets that could lead to novel therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is C10H12ClN3O2, with a molecular weight of approximately 241.67 g/mol. The presence of the chlorine atom on the pyrimidine ring significantly influences its reactivity and biological activity, making it an interesting subject for research.
Research indicates that this compound exhibits potential biological activity due to its ability to interact with various biological targets, including enzymes and receptors. The chloropyrimidine component enhances its affinity for certain biological molecules, leading to diverse pharmacological effects. Ongoing studies are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
Cancer Treatment
- The compound has been investigated for its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. For example, JNJ-64619178, a selective PRMT5 inhibitor derived from this compound, demonstrated significant tumor growth inhibition in xenograft models for small cell lung cancer and non-small cell lung cancer .
- Additionally, pyrimidine-based drugs have been shown to possess anticancer properties by inhibiting key signaling pathways in cancer cells .
Antimicrobial Activity
- Studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those similar to this compound. These compounds have demonstrated efficacy against various bacterial strains and fungi .
Neurological Disorders
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations on Pyrimidine
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid
- CAS : 1208087-83-5
- Molecular Formula : C₁₀H₁₂ClN₃O₂
- Key Differences :
- Chlorine at position 2 of pyrimidine instead of position 5.
- Carboxylic acid group at piperidine-4-position instead of piperidine-3.
- Implications :
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid
- CAS : 1334488-49-1
- Molecular Formula : C₁₁H₁₅N₃O₃
- Key Differences :
- Methoxy group (-OCH₃) replaces chlorine at pyrimidine-6.
- Carboxylic acid at piperidine-4-position .
- Implications: Methoxy group increases hydrophilicity (lower XLogP) compared to chloro. Potential for hydrogen bonding via the methoxy oxygen .
Heterocycle Core Modifications
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid
- CAS : 930111-02-7
- Molecular Formula : C₁₁H₁₅N₃O₂
- Key Differences :
- Pyrazine ring replaces pyrimidine.
- Methyl group at pyrazine-6.
- Implications :
Piperidine Ring Modifications
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Methyl Ester
- CAS : SC-22126 (SynChem, Inc.)
- Molecular Formula : C₁₁H₁₄ClN₃O₂
- Key Differences :
- Carboxylic acid is esterified (methyl ester).
- Implications: Increased lipophilicity (higher XLogP) due to ester group.
Functional Group Replacements
1-(6-Chloropyrimidin-4-yl)piperidin-3-amine Hydrochloride
- CAS : 1185307-01-0
- Molecular Formula : C₉H₁₄Cl₂N₄
- Key Differences :
- Carboxylic acid replaced by an amine group.
- Implications: Basic amine enhances solubility in acidic environments. Potential for salt formation (e.g., hydrochloride) to improve crystallinity .
Comparative Analysis Table
Preparation Methods
General Strategy
The synthesis typically involves:
- Formation or procurement of the 6-chloropyrimidin-4-yl intermediate.
- Preparation or use of piperidine-3-carboxylic acid or its derivatives.
- Coupling of the chloropyrimidine moiety with the piperidine-3-carboxylic acid through nucleophilic substitution.
This approach leverages the electrophilic chlorine at the 6-position of the pyrimidine ring, which undergoes nucleophilic attack by the nitrogen of the piperidine ring, forming the C-N bond.
Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 6-chloropyrimidin-4-yl intermediate | Starting from pyrimidine derivatives; chlorination at position 6 using reagents like POCl3 or thionyl chloride under controlled temperature | Ensures selective chlorination at C-6 |
| 2 | Preparation of piperidine-3-carboxylic acid | Commercially available or synthesized via known methods involving piperidine ring formation and carboxylation | Purity critical for coupling efficiency |
| 3 | Nucleophilic substitution coupling | React 6-chloropyrimidin-4-yl intermediate with piperidine-3-carboxylic acid in polar aprotic solvents (e.g., DMF) with bases such as potassium carbonate or triethylamine at elevated temperatures (typically 50–110°C) | Reaction proceeds via displacement of chlorine by piperidine nitrogen |
Reaction Conditions and Optimization
- Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol are commonly used to dissolve reactants and facilitate nucleophilic substitution.
- Bases: Potassium carbonate (K2CO3), triethylamine (TEA), or diisopropylethylamine (DIPEA) neutralize the hydrochloric acid formed and promote reaction progress.
- Temperature: Elevated temperatures (55–110°C) enhance reaction kinetics but require monitoring to prevent decomposition.
- Purification: Post-reaction, purification is achieved via recrystallization or chromatographic methods (e.g., silica gel column chromatography).
Industrial Production Considerations
Industrial-scale synthesis follows similar synthetic pathways but emphasizes:
- Use of large-scale reactors with controlled temperature and stirring.
- Continuous flow systems to improve reproducibility and yield.
- In-line purification techniques to remove impurities and byproducts.
- Optimization of reaction stoichiometry and solvent recycling for cost efficiency.
Detailed Research Findings and Analysis
Nucleophilic Substitution Mechanism
The chlorine atom at the 6-position of the pyrimidine ring is activated toward nucleophilic aromatic substitution due to the electron-deficient nature of the pyrimidine ring. The nucleophilic nitrogen on the piperidine ring attacks this position, displacing chloride ion and forming the C-N bond.
Influence of Substituents and Reaction Parameters
- Electron-withdrawing groups on the pyrimidine ring enhance the electrophilicity of the chlorine-bearing carbon, facilitating substitution.
- The piperidine nitrogen’s nucleophilicity is influenced by the presence of the carboxylic acid group at the 3-position, which may affect reaction rates due to intramolecular hydrogen bonding or steric hindrance.
- Solvent polarity and base strength are critical to stabilize intermediates and neutralize acid byproducts.
Comparative Analysis with Related Compounds
The preparation of this compound shares similarities with the synthesis of related compounds such as ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate and 1-(9H-purin-6-yl)piperidine-3-carboxylic acid, where nucleophilic substitution on halogenated heterocycles by piperidine derivatives is a key step. Adjustments in reaction conditions and purification protocols are made depending on the heterocyclic system and substituents involved.
Summary Table of Preparation Methods
| Preparation Aspect | Details | Comments |
|---|---|---|
| Starting Materials | 6-chloropyrimidin-4-yl intermediate, piperidine-3-carboxylic acid | Both can be synthesized or sourced commercially |
| Key Reaction | Nucleophilic aromatic substitution (SNAr) | Chlorine displacement by piperidine nitrogen |
| Solvents | DMF, DMSO, ethanol | Polar aprotic preferred for SNAr |
| Bases | K2CO3, TEA, DIPEA | Neutralize acid, promote nucleophilicity |
| Temperature | 50–110°C | Optimized for reaction rate vs stability |
| Purification | Recrystallization, chromatography | Ensures high purity for downstream applications |
| Industrial Scale | Large reactors, continuous flow, solvent recycling | Emphasizes yield, purity, and cost efficiency |
Q & A
Basic: What are the key synthetic routes for preparing 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid?
The synthesis typically involves multi-step reactions, starting with functionalization of pyrimidine and piperidine precursors. A common approach includes:
- Step 1: Chlorination of pyrimidine derivatives at the 6-position using reagents like POCl₃ or PCl₃ under reflux conditions.
- Step 2: Coupling the chloropyrimidine moiety to piperidine-3-carboxylic acid via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .
- Step 3: Acid hydrolysis or deprotection of ester groups (if intermediates are used) to yield the final carboxylic acid.
Key considerations: Solvent selection (e.g., DMF, toluene) and catalysts (e.g., Pd/Cu) significantly impact yield and purity .
Basic: What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the chloropyrimidine and piperidine ring substitution patterns. For example, coupling constants in ¹H NMR can distinguish axial vs. equatorial positions on the piperidine ring .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is standard for research-grade material) and detect trace impurities from incomplete coupling reactions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₂ClN₃O₂) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency. Ligand selection (e.g., XPhos) may reduce side reactions in cross-coupling steps .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes undesired side reactions during cyclization .
- Temperature Control: Stepwise heating (e.g., 80–100°C for chlorination, 50–60°C for coupling) balances reactivity and decomposition risks. Microwave-assisted synthesis can reduce reaction times .
Advanced: What computational methods are used to predict the compound’s reactivity or binding properties?
- Density Functional Theory (DFT): Models electron distribution to predict sites for electrophilic/nucleophilic attack, particularly relevant for functionalizing the pyrimidine ring .
- Molecular Docking: Screens potential biological targets (e.g., kinases) by simulating interactions between the carboxylic acid group and active-site residues. Software like AutoDock Vina or Schrödinger Suite is commonly used .
- Solubility Prediction: Tools like COSMO-RS estimate solubility in aqueous buffers, aiding formulation for biological assays .
Data Contradiction Analysis: How should researchers resolve discrepancies in reported solubility or stability data?
- Experimental Variables: Solubility may vary due to pH (carboxylic acid deprotonation at >pH 6) or counterion effects (e.g., sodium vs. free acid form). Stability studies under inert atmospheres (N₂/Ar) can clarify oxidative degradation risks .
- Cross-Validation: Compare data from multiple techniques (e.g., dynamic light scattering vs. HPLC) to confirm aggregation or degradation .
- Literature Review: Reconcile findings with structurally analogous compounds (e.g., piperidine-4-carboxylic acid derivatives) to identify trends in substituent effects .
Biological Activity: What strategies are recommended for evaluating this compound’s potential in drug discovery?
- Target Identification: Screen against kinase libraries (e.g., EGFR, Aurora kinases) due to pyrimidine’s role as a ATP-binding site mimic. Use fluorescence polarization assays for binding affinity .
- ADME Profiling: Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models. The carboxylic acid group may enhance aqueous solubility but reduce membrane permeability .
- Toxicity Screening: Perform cytotoxicity assays (e.g., MTT) on HEK293 or HepG2 cells, noting any off-target effects linked to the chloropyrimidine moiety .
Advanced: How can regiochemical challenges during synthesis be addressed?
- Protecting Groups: Use tert-butyloxycarbonyl (Boc) to protect the piperidine nitrogen during chlorination, preventing undesired alkylation .
- Directed Metalation: Employ directing groups (e.g., trimethylsilyl) on the pyrimidine ring to control chlorination at the 6-position .
- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, especially if NMR data are inconclusive .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
